molecular formula C18H20F2N2O4S2 B7543890 N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide

N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide

货号 B7543890
分子量: 430.5 g/mol
InChI 键: IKUQQLSGEOZSQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, commonly referred to as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

作用机制

AZD9291 irreversibly binds to the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, inhibiting its kinase activity and downstream signaling pathways, which leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells. The selectivity of AZD9291 for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide is due to the steric hindrance of the bulky sulfonylazepane moiety, which prevents binding to the wild-type N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide.
Biochemical and Physiological Effects:
AZD9291 has been shown to decrease the phosphorylation of N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide and downstream signaling molecules, such as AKT and ERK, in NSCLC cells. It also induces cell cycle arrest and apoptosis in these cells. In addition, AZD9291 has been shown to reduce the growth of NSCLC tumors in xenograft models.

实验室实验的优点和局限性

AZD9291 has several advantages for lab experiments. It has high selectivity for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, resulting in a lower risk of off-target effects. It also has a favorable therapeutic index, which means that it has a high efficacy with minimal toxicity. However, AZD9291 has some limitations for lab experiments. It is not suitable for studying the wild-type N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, as it has a low affinity for this receptor. It is also not suitable for studying the resistance mechanisms of NSCLC cells to N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide TKIs.

未来方向

There are several future directions for the research on AZD9291. One direction is to study the combination of AZD9291 with other targeted therapies or immunotherapies to improve the treatment outcomes of NSCLC patients. Another direction is to investigate the resistance mechanisms of NSCLC cells to AZD9291 and develop strategies to overcome them. Additionally, further studies are needed to explore the potential of AZD9291 in other types of cancer with N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide mutations.

合成方法

AZD9291 is synthesized through a multistep process that involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 3-aminophenylsulfonylazepane in the presence of a base. The intermediate product is then treated with N,N-dimethylformamide dimethylacetal to obtain the final product, AZD9291.

科学研究应用

AZD9291 has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC patients with N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide T790M mutation, which is resistant to first-generation N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide TKIs. AZD9291 has demonstrated high selectivity for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, resulting in a favorable therapeutic index. It has also shown a high response rate and a longer progression-free survival than chemotherapy in clinical trials.

属性

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S2/c19-14-8-9-18(17(20)12-14)27(23,24)21-15-6-5-7-16(13-15)28(25,26)22-10-3-1-2-4-11-22/h5-9,12-13,21H,1-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUQQLSGEOZSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。